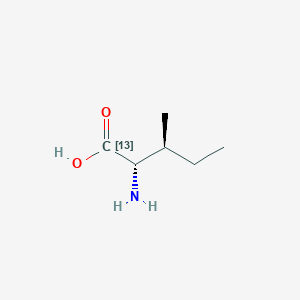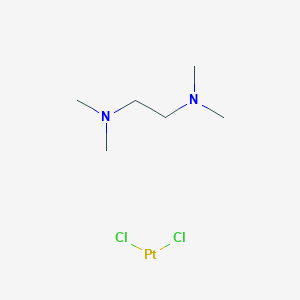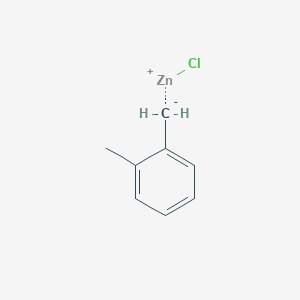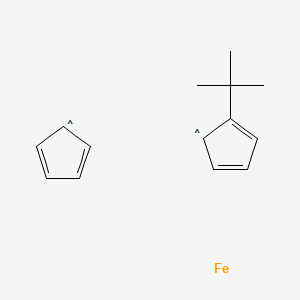
sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate is a specialized chemical compound used primarily in scientific research. This compound is a derivative of sodium 3-methyl-2-oxobutanoate, with specific isotopic labeling that includes deuterium and carbon-13. These isotopic labels make it particularly useful in various analytical and experimental applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate typically involves the isotopic labeling of the parent compound, sodium 3-methyl-2-oxobutanoate. The process begins with the introduction of deuterium and carbon-13 into the precursor molecules. This can be achieved through specific chemical reactions that replace hydrogen atoms with deuterium and incorporate carbon-13 into the molecular structure.
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves multiple steps, including the purification and isolation of the final product to ensure high purity and isotopic enrichment. The production methods are designed to meet the stringent requirements of scientific research applications.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in isotopic labeling studies to track molecular transformations and reaction mechanisms.
Biology: Employed in metabolic studies to investigate biochemical pathways and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes, particularly those requiring precise isotopic labeling.
Mecanismo De Acción
The mechanism of action of sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate involves its role as a labeled compound in various experimental setups. The isotopic labels (deuterium and carbon-13) allow researchers to track the compound’s behavior and interactions at the molecular level. This provides valuable insights into reaction mechanisms, metabolic pathways, and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Sodium 3-methyl-2-oxobutanoate: The parent compound without isotopic labeling.
Sodium 3-methyl-2-oxobutanoate-13C: A similar compound with only carbon-13 labeling.
Sodium 3-methyl-2-oxobutanoate-d3: A similar compound with only deuterium labeling.
Uniqueness
Sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate is unique due to its dual isotopic labeling with both deuterium and carbon-13
Propiedades
Fórmula molecular |
C5H7NaO3 |
|---|---|
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2+1; |
Clave InChI |
WIQBZDCJCRFGKA-CKHMYQJJSA-M |
SMILES isomérico |
[2H]C([2H])([2H])C([13CH3])C(=O)C(=O)[O-].[Na+] |
SMILES canónico |
CC(C)C(=O)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile](/img/structure/B12061208.png)





![trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%](/img/structure/B12061231.png)





